

Spectroscopic Characterization of 3-Methyl-1-nony-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methyl-1-nony-3-ol

Cat. No.: B1597378

[Get Quote](#)

Introduction

3-Methyl-1-nony-3-ol is a tertiary acetylenic alcohol with the molecular formula $C_{10}H_{18}O$ and a molecular weight of 154.25 g/mol .^{[1][2]} Its structure, featuring a terminal alkyne and a tertiary alcohol functional group, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, fragrances, and specialty materials. A thorough understanding of its spectral properties is paramount for quality control, reaction monitoring, and structural elucidation in these applications. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Methyl-1-nony-3-ol**, offering insights into the relationship between its molecular structure and its spectroscopic signatures.

Molecular Structure

The structural formula of **3-Methyl-1-nony-3-ol** is presented below. The numbering of the carbon atoms is provided for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of **3-Methyl-1-nony-3-ol** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While a publicly available, fully assigned 1H NMR spectrum for **3-Methyl-1-nony-3-ol** is not readily found in the searched literature, we can predict the expected chemical shifts,

multiplicities, and integrations based on the known effects of its functional groups and by comparison with similar structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the acetylenic proton, the hydroxyl proton, the methyl group, and the various methylene groups of the hexyl chain.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Justification
H-1 (\equiv C-H)	~2.0 - 2.5	Singlet (s)	1H	The acetylenic proton is deshielded by the triple bond but is not typically coupled to other protons.
OH	Variable (typically 1.5 - 4.0)	Singlet (s, broad)	1H	The chemical shift is concentration and solvent dependent. The signal is often broad due to chemical exchange.
H-10 (CH_3)	~1.5	Singlet (s)	3H	The methyl protons are adjacent to a quaternary carbon and thus show no coupling.
H-4 ($-\text{CH}_2-$)	~1.6	Triplet (t)	2H	Coupled to the adjacent methylene protons at C-5.
H-5 to H-8 ($-\text{CH}_2-$) n	~1.2 - 1.4	Multiplet (m)	8H	The signals for these methylene groups in the alkyl chain will likely overlap,

creating a
complex
multiplet.

H-9 (CH₃ of
hexyl)

~0.9

Triplet (t)

3H

Coupled to the
adjacent
methylene
protons at C-8.

Experimental Protocol for ¹H NMR:

- Dissolve approximately 5-10 mg of **3-Methyl-1-nonyl-3-ol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.
- Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
- Process the data, including Fourier transformation, phase correction, and baseline correction.
- Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Spectroscopy

The availability of a ¹³C NMR spectrum for **3-Methyl-1-nonyl-3-ol** is noted in the PubChem database.^[1] Based on general principles of ¹³C NMR and data for analogous compounds, the following assignments can be predicted.

Carbon Assignment	Predicted Chemical Shift (ppm)	Justification
C-1 (\equiv C-H)	~70 - 75	The sp-hybridized carbon bearing the proton is shielded relative to the other acetylenic carbon.
C-2 (-C \equiv)	~85 - 90	The quaternary sp-hybridized carbon is typically more deshielded.
C-3 (C-OH)	~65 - 70	The carbon atom attached to the hydroxyl group is significantly deshielded.
C-10 (CH ₃)	~28 - 32	The methyl carbon attached to the tertiary center.
C-4	~40 - 45	The methylene carbon adjacent to the tertiary center.
C-5	~25 - 30	A typical methylene carbon in an alkyl chain.
C-6	~30 - 35	A typical methylene carbon in an alkyl chain.
C-7	~22 - 27	A typical methylene carbon in an alkyl chain.
C-8	~31 - 36	A typical methylene carbon in an alkyl chain.
C-9 (CH ₃ of hexyl)	~14	The terminal methyl carbon of the hexyl chain.

Experimental Protocol for ^{13}C NMR:

- Prepare a more concentrated sample (20-50 mg) in 0.5-0.7 mL of a deuterated solvent.

- Acquire a proton-decoupled ^{13}C NMR spectrum.
- Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH , CH_2 , and CH_3 groups.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule. An FTIR spectrum for **3-Methyl-1-nonyn-3-ol** is available in the PubChem database.

[1]

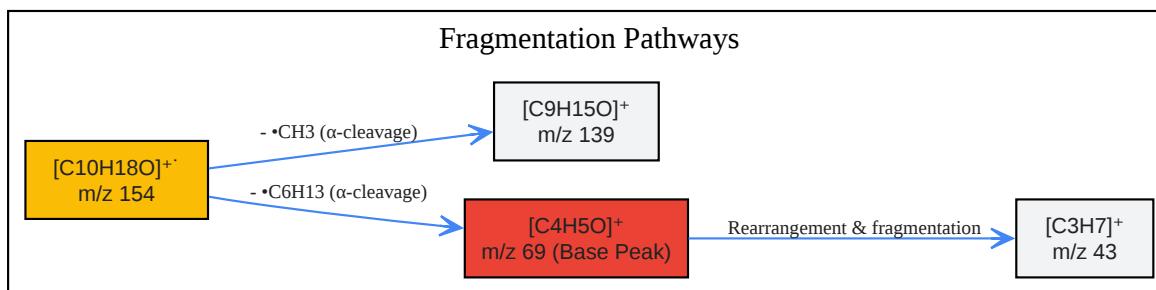
Wavenumber (cm^{-1})	Vibration	Functional Group
~3300 (strong, broad)	O-H stretch	Tertiary Alcohol
~3300 (sharp, medium)	$\equiv\text{C-H}$ stretch	Terminal Alkyne
~2950-2850 (strong)	C-H stretch	Alkyl (CH_3 , CH_2)
~2100 (weak)	$\equiv\text{C}$ stretch	Alkyne
~1465 and ~1375	C-H bend	Alkyl
~1150 (medium)	C-O stretch	Tertiary Alcohol

Expert Interpretation: The presence of a strong, broad absorption around 3300 cm^{-1} is characteristic of the hydrogen-bonded O-H stretch of the alcohol. Overlapping with this, a sharper, medium-intensity peak, also around 3300 cm^{-1} , is indicative of the $\equiv\text{C-H}$ stretch of the terminal alkyne. The weak $\equiv\text{C}$ stretching absorption is expected around 2100 cm^{-1} . The strong C-H stretching vibrations of the alkyl chain are observed in the $2850-2950 \text{ cm}^{-1}$ region. The C-O stretch of the tertiary alcohol typically appears in the $1100-1200 \text{ cm}^{-1}$ range.

Experimental Protocol for IR Spectroscopy (FTIR-ATR):

- Ensure the ATR crystal is clean.
- Record a background spectrum.
- Place a small drop of **3-Methyl-1-nonyn-3-ol** directly onto the ATR crystal.

- Acquire the sample spectrum.
- Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol).


Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. An electron ionization (EI) mass spectrum is available in the NIST WebBook and PubChem.[1][3]

Key Spectral Data:

- Molecular Ion (M^+): m/z 154 (expected, but may be weak or absent for tertiary alcohols).
- Major Fragment Ions (m/z): 69 (base peak), 43, 41.[1]

Fragmentation Analysis: Tertiary alcohols often exhibit a weak or absent molecular ion peak due to the facile cleavage of the C-C bond adjacent to the oxygen atom (α -cleavage). The fragmentation of **3-Methyl-1-nonyn-3-ol** is expected to be dominated by the loss of the hexyl radical and the methyl radical.

[Click to download full resolution via product page](#)

Caption: Proposed major fragmentation pathways for **3-Methyl-1-nonyn-3-ol** in EI-MS.

Expert Interpretation: The base peak at m/z 69 is likely due to the α -cleavage leading to the loss of the hexyl radical ($\bullet C_6H_{13}$), forming a stable oxonium ion. The peak at m/z 43 is characteristic of a propyl fragment ($[C_3H_7]^+$) or an acetyl group fragment, though the former is

more likely in this context. The peak at m/z 41 corresponds to the allyl cation ($[C_3H_5]^+$), a common fragment in mass spectrometry. The molecular ion peak at m/z 154 is expected to be of very low abundance.

Experimental Protocol for GC-MS:

- Inject a dilute solution of **3-Methyl-1-nonyl-3-ol** in a suitable solvent (e.g., dichloromethane) into the gas chromatograph.
- The compound is separated from the solvent and any impurities on a capillary column (e.g., DB-5).
- The eluting compound enters the mass spectrometer, where it is ionized by electron impact (typically at 70 eV).
- The resulting ions are separated by their mass-to-charge ratio and detected.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the structural identification and characterization of **3-Methyl-1-nonyl-3-ol**. The combined analysis of NMR, IR, and MS data allows for unambiguous confirmation of its molecular structure. The predicted 1H NMR data, alongside the available ^{13}C NMR, IR, and MS information, serves as a robust reference for researchers and scientists working with this versatile chemical intermediate.

References

- PubChem. **3-Methyl-1-nonyl-3-ol**. [\[Link\]](#)
- NIST. 3-Methylnon-1-yn-3-ol. In NIST Chemistry WebBook. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Methyl-1-nonyl-3-ol | C10H18O | CID 225150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [[alfa-chemistry.com](https://www.alfa-chemistry.com)]
- 3. 3-Methylnon-1-yn-3-ol [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization of 3-Methyl-1-nonyl-3-ol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1597378#spectroscopic-data-for-3-methyl-1-nonyl-3-ol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com